4-Iodo-1-heptylpyrazole

Description

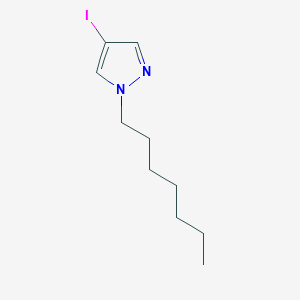

4-Iodo-1-heptylpyrazole is a pyrazole derivative featuring an iodine atom at the 4-position and a heptyl group (C₇H₁₅) at the 1-position of the heterocyclic ring. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, and their derivatives are widely studied for applications in medicinal chemistry, materials science, and catalysis due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C10H17IN2 |

|---|---|

Molecular Weight |

292.16 g/mol |

IUPAC Name |

1-heptyl-4-iodopyrazole |

InChI |

InChI=1S/C10H17IN2/c1-2-3-4-5-6-7-13-9-10(11)8-12-13/h8-9H,2-7H2,1H3 |

InChI Key |

WQUQANRAAFHDNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN1C=C(C=N1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Varying N1-Substituents

The N1-substituent significantly impacts physical and chemical properties. Below is a comparative analysis of 4-iodopyrazoles with different substituents:

Key Observations:

- Lipophilicity : The heptyl chain increases logP compared to methyl or unsubstituted analogs, making it more soluble in organic solvents.

- Reactivity : Bulkier substituents (e.g., ’s compound) may reduce iodine’s accessibility in cross-coupling reactions, whereas the heptyl group’s linearity may pose fewer steric barriers.

- Thermal Properties : Longer alkyl chains (heptyl) typically lower melting points compared to methyl or halogen-only derivatives due to disrupted crystal packing .

Comparison with Other Halogenated Pyrazoles

Replacing iodine with smaller halogens (Cl, Br) alters electronic and steric profiles:

Insights:

- The larger atomic radius of iodine (vs. Cl/Br) facilitates bond cleavage in catalytic reactions.

- Crystallographic studies show iodine’s polarizability enhances halogen bonding, influencing solid-state packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.